Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate

Description

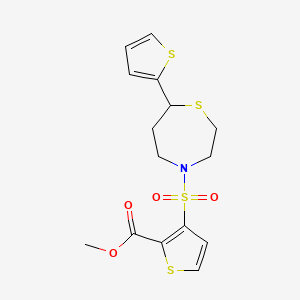

Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring two thiophene rings, a 1,4-thiazepane moiety, and a sulfonyl group. The structure combines a thiophene-2-carboxylate ester with a sulfonylated 1,4-thiazepane ring substituted at the 7-position with a thiophen-2-yl group.

Properties

IUPAC Name |

methyl 3-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S4/c1-20-15(17)14-13(5-9-23-14)24(18,19)16-6-4-12(22-10-7-16)11-3-2-8-21-11/h2-3,5,8-9,12H,4,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQNJNWWPSZDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

Thiophene Synthesis: The initial thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of sulfur.

Thiazepane Formation: The thiazepane ring is often formed through cyclization reactions involving amino acids or their derivatives.

Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides or sulfonic acids under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can reduce the sulfonyl group to sulfides.

Substitution: Substitution reactions can replace the sulfonyl group with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Sulfides.

Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with a unique structure, making it potentially applicable in medicinal chemistry. It is a sulfonyl-containing thiophene derivative, characterized by thiophene and thiazepane structures, which are part of the broader category of heterocyclic compounds.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The synthetic pathways require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Structure and Properties

The molecular structure of this compound features multiple heteroatoms (sulfur, nitrogen, oxygen) integrated into a complex framework. The thiophene rings contribute to its aromatic character, while the thiazepane ring adds to its three-dimensional structure.

Potential Applications

this compound has potential applications in various scientific fields:

- Medicinal Chemistry Due to its structural motifs, similar compounds have shown potential in modulating biological pathways related to inflammation or microbial activity.

- Materials Science This compound can be used in the development of new materials with specific electronic or optical properties.

- Catalysis It can serve as a ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of chemical transformations.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological target. Generally, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and π-π stacking. The sulfur atom in the thiophene ring can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Thiophene Derivatives

Table 2: Impact of Functional Groups on Properties

Biological Activity

Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a molecular formula of and a molecular weight of 403.54 g/mol. Its structure includes both thiophene and thiazepane moieties, contributing to its unique chemical reactivity and biological properties. The presence of sulfonyl groups enhances its potential interactions with biological targets.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Typical methods include:

- Formation of the thiazepane ring : This often requires specific reaction conditions to ensure high yields.

- Introduction of thiophene moieties : This can be achieved through various coupling reactions.

- Final functionalization : The sulfonyl group is introduced in a controlled manner to optimize biological activity.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . A notable study reported its efficacy in inhibiting tumor cell growth, suggesting it may serve as a candidate for cancer therapy. The mechanism appears to involve interaction with specific molecular targets related to tumor progression .

Anti-inflammatory Properties

Thiophene-based compounds are known for their anti-inflammatory activities. This compound may share these properties due to its structural motifs, which can modulate inflammatory pathways by inhibiting enzymes such as COX and LOX .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. This interaction may lead to modulation of inflammatory responses or inhibition of tumor cell proliferation .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with other thiazepane derivatives and thiophene-containing compounds:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains thiophene and thiazepane rings | Antitumor activity; anti-inflammatory effects |

| 7-Aryl-1,4-thiazepane derivatives | Varying substituents on the thiazepane ring | Diverse biological activities |

| Thiophene derivatives | Known for various chemical properties | Antimicrobial and anticancer effects |

Case Studies

A notable case study investigated the antitumor efficacy of structurally related compounds, reporting low micromolar EC50 values against Trypanosoma brucei, indicating potential antiparasitic activity alongside antitumor effects . Further investigations into the anti-inflammatory potential revealed that similar compounds could effectively inhibit pro-inflammatory cytokines while promoting anti-inflammatory responses in vitro .

Q & A

Q. What are the key synthetic strategies for preparing Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate?

The synthesis typically involves multi-step reactions:

- Thiazepane ring formation : Cyclization of precursors like 7-(thiophen-2-yl)-1,4-thiazepane derivatives, optimized via nucleophilic substitution or ring-closing metathesis .

- Sulfonylation : Reacting the thiazepane intermediate with thiophene-2-carboxylate sulfonyl chlorides under anhydrous conditions (e.g., DCM, pyridine catalyst) .

- Esterification : Methylation of the carboxylate group using agents like diazomethane or trimethylsilyl chloride . Yield optimization requires precise control of temperature (0–25°C) and solvent polarity .

Q. Which characterization techniques are critical for confirming the compound’s structure?

- NMR Spectroscopy : ¹H/¹³C NMR to resolve thiophene, thiazepane, and sulfonyl group signals (e.g., thiophene protons at δ 6.8–7.5 ppm; sulfonyl S=O stretching in IR at ~1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅N₂O₄S₃: calculated 395.03, observed 395.05) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages to validate purity (>98%) .

Q. How does regiochemistry impact the reactivity of the thiophene-sulfonyl moiety?

The sulfonyl group at the 3-position of the thiophene ring enhances electrophilic substitution at the 5-position due to electron-withdrawing effects. Comparative studies of isomers (e.g., 2- vs. 3-sulfonyl) show divergent reactivity in nucleophilic attacks, critical for designing derivatives .

Q. What are the recommended handling protocols for this compound in laboratory settings?

- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the sulfonyl group .

- Safety Measures : Use PPE (gloves, goggles) due to potential skin/eye irritation; avoid aqueous workups unless confirmed stable .

Advanced Research Questions

Q. How can computational modeling predict the sulfonyl group’s reactivity in catalytic transformations?

- DFT Calculations : Predict sulfonate intermediate stability during nucleophilic substitution. For example, Gibbs free energy (ΔG) of sulfonate leaving groups correlates with reaction rates in SN2 mechanisms .

- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) by simulating binding affinities (Kd values) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to account for cell-specific uptake .

- Metabolite Profiling : LC-MS/MS to identify degradation products that may skew activity results (e.g., ester hydrolysis in serum) .

Q. How can the thiazepane ring’s stereochemistry influence pharmacological properties?

- Chiral HPLC : Separate enantiomers of the 7-(thiophen-2-yl)-1,4-thiazepane intermediate to isolate (7S)- vs. (7R)-configurations .

- In Vivo Studies : Compare pharmacokinetics (AUC, t₁/₂) of stereoisomers to identify optimal configurations for bioavailability .

Q. What methods optimize the compound’s solubility for in vitro assays?

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .

- Lipid Nanoparticles : Encapsulate the compound to enhance aqueous dispersion (e.g., particle size <200 nm via dynamic light scattering) .

Q. How do structural modifications enhance selectivity for kinase inhibition?

- SAR Studies : Replace the methyl ester with trifluoromethyl (CF₃) to improve binding to ATP pockets in kinases (e.g., JAK2 inhibition) .

- Click Chemistry : Introduce triazole moieties via CuAAC reactions to probe steric effects .

Q. What mechanistic insights explain the compound’s instability under basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.